molecular formula C8H7NaO3S B1603026 Benzenesulfonic acid, ethenyl-, sodium salt CAS No. 27457-28-9

Benzenesulfonic acid, ethenyl-, sodium salt

Cat. No.: B1603026
CAS No.: 27457-28-9
M. Wt: 206.2 g/mol
InChI Key: XESUCHPMWXMNRV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, ethenyl-, sodium salt, also known as sodium styrene sulfonate, is an organosulfur compound with the formula C8H7NaO3S. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by a sodium ion, and the benzene ring is substituted with an ethenyl group. This compound is commonly used in the production of polymers and copolymers, which find applications in various industries including water treatment, detergents, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, ethenyl-, sodium salt typically involves the sulfonation of styrene. The reaction is carried out by treating styrene with sulfur trioxide or fuming sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH=CH}_2 + \text{SO}_3 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})\text{CH=CH}_2 ] [ \text{C}_6\text{H}_4(\text{SO}_3\text{H})\text{CH=CH}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{Na})\text{CH=CH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where styrene is continuously fed into a stream of sulfur trioxide or fuming sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated by crystallization or precipitation. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, ethenyl-, sodium salt undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polystyrene sulfonate, which is used in ion-exchange resins and water treatment.

    Substitution Reactions: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.

    Neutralization: It can react with acids to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or ionic initiators under controlled temperature and pressure conditions.

    Substitution Reactions: Typically involve reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under anhydrous conditions.

Major Products

    Polystyrene Sulfonate: Used in ion-exchange resins.

    Sulfonamides and Sulfonyl Chlorides: Used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Benzenesulfonic acid, ethenyl-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polystyrene sulfonate, which is employed in ion-exchange resins and as a catalyst in organic reactions.

    Biology: Polystyrene sulfonate is used in cell culture and molecular biology as a stabilizing agent for proteins and enzymes.

    Medicine: Used in the formulation of pharmaceuticals, particularly in drug delivery systems and as a counterion in active pharmaceutical ingredients.

    Industry: Employed in water treatment, detergents, and as a dispersant in various industrial processes.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, ethenyl-, sodium salt is primarily related to its ability to form strong ionic interactions with various molecules. In ion-exchange resins, the sulfonate groups interact with cations in the solution, facilitating the exchange process. In drug delivery systems, the compound enhances the solubility and stability of active pharmaceutical ingredients by forming ionic complexes.

Comparison with Similar Compounds

Benzenesulfonic acid, ethenyl-, sodium salt can be compared with other sulfonated aromatic compounds such as:

    Benzenesulfonic Acid: Lacks the ethenyl group and is primarily used in the production of phenol and as a catalyst in organic synthesis.

    p-Toluenesulfonic Acid: Contains a methyl group instead of an ethenyl group and is widely used as a strong acid catalyst in organic reactions.

    Sulfanilic Acid: Contains an amino group and is used in the synthesis of azo dyes and as a reagent in analytical chemistry.

The uniqueness of this compound lies in its ability to polymerize and form polystyrene sulfonate, which has diverse applications in ion-exchange resins, water treatment, and pharmaceuticals.

Properties

IUPAC Name

sodium;2-ethenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESUCHPMWXMNRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27457-28-9
Record name Benzenesulfonic acid, ethenyl-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027457289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, ethenyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium styrenesulphonate, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Next, 2-(2-bromoethyl)benzenesulfonic acid (10 g) was slowly added dropwise to a 1-mol/L aqueous solution of sodium hydroxide (100 mL), and the whole was stirred for 1 hour at room temperature. After that, the resultant was refluxed for 4 hours, and was then subjected to a dehydrobromination reaction, whereby sodium o-styrenesulfonate was obtained.
Name
2-(2-bromoethyl)benzenesulfonic acid
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonic acid, ethenyl-, sodium salt
Reactant of Route 2
Reactant of Route 2
Benzenesulfonic acid, ethenyl-, sodium salt
Reactant of Route 3
Reactant of Route 3
Benzenesulfonic acid, ethenyl-, sodium salt
Reactant of Route 4
Reactant of Route 4
Benzenesulfonic acid, ethenyl-, sodium salt
Reactant of Route 5
Reactant of Route 5
Benzenesulfonic acid, ethenyl-, sodium salt
Reactant of Route 6
Reactant of Route 6
Benzenesulfonic acid, ethenyl-, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.